
3,4-Dimethoxy-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-6-methyl-2H-pyran-2-one is an organic compound belonging to the pyranone family. Pyranones are six-membered oxygen-containing heterocycles with a carbonyl group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-6-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . Another method includes the use of titanocene-catalyzed reductive domino reactions starting from trifluoromethyl-substituted alkenes and epoxides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and the use of environmentally benign catalysts, are often applied to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyranones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dimethoxy-6-methyl-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a model substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2H-pyran-2-one: Known for its use in flavor and fragrance industries.
3,4-Dihydro-6-methyl-2H-pyran-2-one: Used as a starting reagent in the synthesis of antibiotics.
5-(3-S-hydroxybutyl)-4-methoxy-6-methyl-2H-pyran-2-one: Isolated from freshwater fungi and studied for its biological activity.
Uniqueness
3,4-Dimethoxy-6-methyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
75743-71-4 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
3,4-dimethoxy-6-methylpyran-2-one |
InChI |
InChI=1S/C8H10O4/c1-5-4-6(10-2)7(11-3)8(9)12-5/h4H,1-3H3 |
InChI Key |
PNWHDISMNQDQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


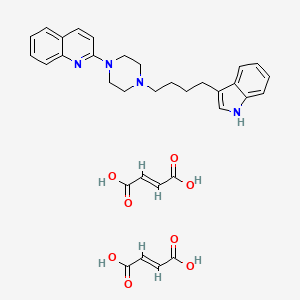
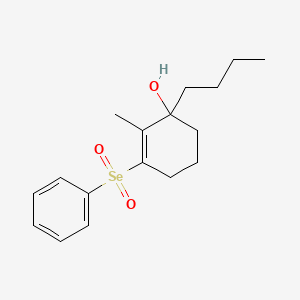
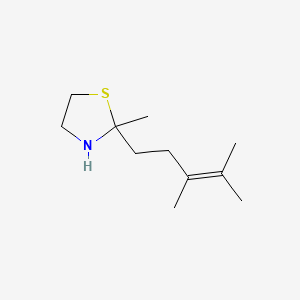
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)
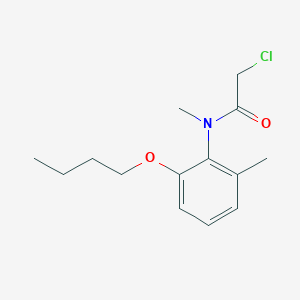
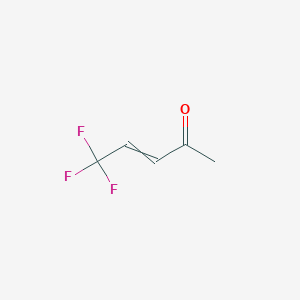

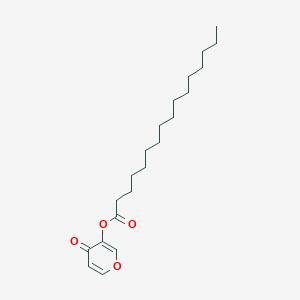
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)

![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)

![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)

